molecular formula C16H28N2OS B2606249 4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421516-36-0

4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

Cat. No.: B2606249
CAS No.: 1421516-36-0
M. Wt: 296.47
InChI Key: YVHUBHSLBOBEFB-UHFFFAOYSA-N
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Description

Cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties. Important characteristics of the cyclobutane ring include its unique puckered structure, longer C−C bond lengths, increased C−C π‐character and relative chemical inertness for a highly strained carbocycle .


Molecular Structure Analysis

The molecular structure of cyclobutanes is unique due to their puckered structure. This structure results in longer C−C bond lengths and increased C−C π‐character compared to other carbocycles .


Chemical Reactions Analysis

Cyclobutanes are relatively chemically inert due to their high strain. This makes them less likely to undergo chemical reactions compared to other carbocycles .


Physical and Chemical Properties Analysis

Cyclobutanes have unique physical and chemical properties due to their puckered structure and high strain. These properties include longer C−C bond lengths and increased C−C π‐character .

Scientific Research Applications

Antitubercular Activities

Cyclopropyl methanones, closely related to the chemical structure , have been synthesized and evaluated for their antitubercular activities. In a notable study, compounds with similar structural motifs have shown significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. One compound demonstrated a 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multi-drug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates with an MIC of 12.5 μg/mL. This compound also exhibited oral activity in vivo in mice against M. tuberculosis H37Rv, indicating a potential for further exploration in antitubercular therapy (Bisht et al., 2010).

Gold-Catalyzed Cycloisomerizations

Another area of application involves gold-catalyzed cycloisomerizations of ene-ynamides leading to cyclobutanones from terminal or trimethylsilyl substituted ynamides. This process allows for the efficient synthesis of complex molecules with potential pharmacological applications, demonstrating the versatility of cyclobutyl structures in synthetic chemistry (Couty, Meyer, & Cossy, 2009).

Anticancer and Antituberculosis Studies

Further research on derivatives of cyclopropyl methanones, akin to the compound of interest, reveals their synthesis and evaluation for anticancer and antituberculosis activities. Some derivatives have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural and Thermal Studies

The structural and thermal properties of related compounds have been extensively studied, offering insights into their stability, molecular interactions, and potential for pharmaceutical formulation. These studies utilize spectroscopic techniques and single crystal X-ray diffraction to elucidate the chemical structure and stability under various conditions, further supporting the applicability of cyclobutyl derivatives in medicinal chemistry (Karthik et al., 2021).

Future Directions

Cyclobutanes are increasingly being used in medicinal chemistry, and their use is expected to continue to grow in the future. Improved synthetic methods and commercial availability now allow for more facile incorporation of this structural motif in small‐molecule drug candidates .

Properties

IUPAC Name

cyclobutyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(14-6-4-7-14)18-10-5-11-20-13-15(18)12-17-8-2-1-3-9-17/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHUBHSLBOBEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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